molecular formula C20H20N2O4S2 B2384809 methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 367908-46-1

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2384809
CAS No.: 367908-46-1
M. Wt: 416.51
InChI Key: GVDPWHIYVXEPJS-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that 2-(4-aminophenyl)benzothiazoles, a category that includes derivatives similar to the compound of interest, display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action is believed to involve metabolism, specifically N-acetylation and oxidation, which plays a central role in the antitumor activities of these compounds (Chua et al., 1999).

Antimicrobial and Anti-inflammatory Agents

A study on the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed that some derivatives exhibit promising antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006).

Synthesis and Biological Activity

The synthesis and biological activities of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid have been explored. Compounds synthesized in this study showed good to moderate antibacterial activity against several microorganisms, including Staphylococcus aureus and Escherichia coli, although they did not exhibit antifungal activity against the tested species (Chavan & Pai, 2007).

Crystal Structure Analysis

An analysis of the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed its composition and stabilization through intra- and intermolecular N-H···O hydrogen bonds, offering insights into the molecular interactions that could influence its biological activity (Vasu et al., 2004).

Novel Synthesis Techniques

Studies on novel synthesis techniques of derivatives, such as the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, have expanded the potential applications of these compounds in scientific research. These studies highlight the versatility and potential of benzothiazole derivatives in synthesizing new compounds with varied biological activities (Pokhodylo et al., 2010).

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-20(25)17-11-6-2-4-8-13(11)28-19(17)22-16(23)10-15-18(24)21-12-7-3-5-9-14(12)27-15/h3,5,7,9,15H,2,4,6,8,10H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDPWHIYVXEPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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